Cas no 1203373-39-0 (4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide)

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
- VU0519609-1
- SR-01000924596-1
- 4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
- 1203373-39-0
- AKOS024517583
- F5772-3267
- SR-01000924596
-
- インチ: 1S/C20H21ClN4O3S/c1-27-16-5-3-4-15(18(16)28-2)22-19(26)24-8-10-25(11-9-24)20-23-14-7-6-13(21)12-17(14)29-20/h3-7,12H,8-11H2,1-2H3,(H,22,26)
- InChIKey: HQAJNJUHGYUPLQ-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC2=CC=CC(OC)=C2OC)=O)CCN(C2=NC3=CC=C(Cl)C=C3S2)CC1
計算された属性
- せいみつぶんしりょう: 432.1022894g/mol
- どういたいしつりょう: 432.1022894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 95.2Ų
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5772-3267-100mg |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-4mg |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-5mg |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-10mg |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-2μmol |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-1mg |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-15mg |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-3mg |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-20mg |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5772-3267-10μmol |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
1203373-39-0 | 10μmol |
$69.0 | 2023-09-09 |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamideに関する追加情報
Introduction to 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide (CAS No: 1203373-39-0)
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide, identified by its CAS number 1203373-39-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of intense research interest. The unique arrangement of functional groups in its molecular structure, including a benzothiazole moiety and a piperazine core, positions it as a promising candidate for further exploration in drug discovery and development.
The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to interact with various biological targets. In particular, the presence of a chloro-substituted benzothiazole (6-chloro-1,3-benzothiazol-2-yl) in this compound suggests enhanced reactivity and binding potential, which could be leveraged for designing novel bioactive molecules. The nitrogen-rich piperazine ring further contributes to the compound's versatility, as piperazine derivatives are known for their role in modulating neurotransmitter systems and other critical biological pathways.
The dimethoxyphenyl group attached to the piperazine moiety adds another layer of complexity, influencing both the electronic properties and solubility characteristics of the molecule. This specific substitution pattern has been explored in various drug candidates, often showing improved pharmacokinetic profiles and reduced toxicity. The combination of these structural elements makes 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide an intriguing compound for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets more accurately. Studies have suggested that the benzothiazole-piperazine hybrid structure could serve as an effective scaffold for developing small-molecule inhibitors targeting enzymes and receptors involved in inflammatory and neurological disorders. The chloro-substituent, in particular, has been shown to enhance binding interactions by increasing electrophilicity at specific positions on the benzothiazole ring.
In parallel, experimental approaches have been employed to synthesize and characterize derivatives of this compound. The synthesis of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the structural integrity of the compound.
The pharmacological profile of this compound is currently under investigation in several preclinical studies. Preliminary findings indicate that it may exhibit properties relevant to treating conditions such as depression, anxiety disorders, and chronic pain syndromes. The dimethoxyphenyl group is particularly noteworthy for its potential modulation of serotonin receptors (5-HT receptors), which are key targets in antidepressant therapies. Additionally, the interaction between the benzothiazole moiety and other neurotransmitter systems suggests broader therapeutic applications.
One of the most exciting aspects of this research is the potential for structure-based drug design (SBDD). By leveraging high-resolution structural data from crystallographic studies or computational models, researchers can optimize the molecular structure to improve binding affinity and selectivity. This approach has already led to the development of several successful drugs targeting complex biological pathways. For instance, analogs with similar scaffolds have shown promise in inhibiting enzymes involved in cancer metabolism.
The role of computational tools cannot be overstated in modern drug discovery. Molecular dynamics simulations (MD simulations) allow researchers to study the dynamic behavior of this compound within biological membranes or protein binding pockets. These simulations provide insights into how conformational changes affect binding affinity and can guide modifications to enhance potency. Furthermore, virtual screening techniques have been used to identify potential lead compounds based on their similarity to known bioactive molecules.
Another area of interest is the synthesis of analogs with modified substitution patterns on the benzothiazole or piperazine rings. By systematically varying these groups—such as introducing fluorine atoms or altering electron-withdrawing/donating properties—researchers can fine-tune the pharmacological properties of the compound. Such modifications often lead to improved pharmacokinetic profiles or reduced side effects.
The environmental impact of pharmaceutical research is also gaining traction as an important consideration during drug development. Sustainable synthetic routes that minimize waste generation or utilize green chemistry principles are being explored alongside traditional methods. This aligns with broader efforts within the pharmaceutical industry to adopt more eco-friendly practices while maintaining high standards for product quality.
In conclusion,4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide represents a significant advancement in medicinal chemistry due to its complex structure and potential therapeutic applications. Its unique combination of functional groups positions it as a valuable tool for further research into neurological disorders and other diseases. As computational methods continue to evolve alongside experimental techniques,this compound will likely play an important role in future drug discovery efforts, offering new opportunities for treating some of today's most challenging medical conditions.
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